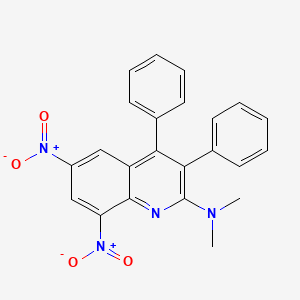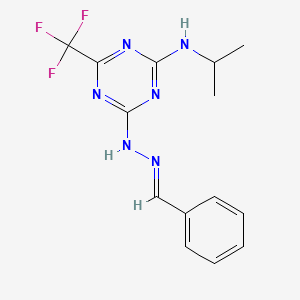
Benzaldehyde, (4-((1-methylethyl)amino)-6-(trifluoromethyl)-1,3,5-triazin-2-yl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzaldehyde, (4-((1-methylethyl)amino)-6-(trifluoromethyl)-1,3,5-triazin-2-yl)hydrazone is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a benzaldehyde moiety linked to a triazine ring substituted with a trifluoromethyl group and an isopropylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, (4-((1-methylethyl)amino)-6-(trifluoromethyl)-1,3,5-triazin-2-yl)hydrazone typically involves the condensation of benzaldehyde with the corresponding hydrazine derivative. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The triazine ring is introduced through a nucleophilic substitution reaction involving a suitable triazine precursor.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process includes the preparation of intermediates, purification steps, and final condensation reactions. The reaction conditions are optimized to achieve high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzaldehyde, (4-((1-methylethyl)amino)-6-(trifluoromethyl)-1,3,5-triazin-2-yl)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydrazone group to amines.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products Formed
Oxidation: Oximes, nitriles.
Reduction: Amines.
Substitution: Various triazine derivatives.
Wissenschaftliche Forschungsanwendungen
Benzaldehyde, (4-((1-methylethyl)amino)-6-(trifluoromethyl)-1,3,5-triazin-2-yl)hydrazone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Benzaldehyde, (4-((1-methylethyl)amino)-6-(trifluoromethyl)-1,3,5-triazin-2-yl)hydrazone involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or interacting with cellular receptors, leading to various biological effects. The trifluoromethyl group and the triazine ring play crucial roles in its activity, influencing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzaldehyde, (4-((1-methylethyl)amino)-6-methyl-1,3,5-triazin-2-yl)hydrazone: Similar structure but lacks the trifluoromethyl group.
Benzaldehyde, (4-((1-methylethyl)amino)-6-chloro-1,3,5-triazin-2-yl)hydrazone: Contains a chloro group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in Benzaldehyde, (4-((1-methylethyl)amino)-6-(trifluoromethyl)-1,3,5-triazin-2-yl)hydrazone imparts unique chemical and biological properties, such as increased lipophilicity and enhanced metabolic stability, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
58892-36-7 |
|---|---|
Molekularformel |
C14H15F3N6 |
Molekulargewicht |
324.30 g/mol |
IUPAC-Name |
2-N-[(E)-benzylideneamino]-4-N-propan-2-yl-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C14H15F3N6/c1-9(2)19-12-20-11(14(15,16)17)21-13(22-12)23-18-8-10-6-4-3-5-7-10/h3-9H,1-2H3,(H2,19,20,21,22,23)/b18-8+ |
InChI-Schlüssel |
HXRDJYAUHSNLNV-QGMBQPNBSA-N |
Isomerische SMILES |
CC(C)NC1=NC(=NC(=N1)C(F)(F)F)N/N=C/C2=CC=CC=C2 |
Kanonische SMILES |
CC(C)NC1=NC(=NC(=N1)C(F)(F)F)NN=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Piperazine, 1-[2-(4-methyl-5-thiazolyl)ethyl]-4-[3-(trifluoromethyl)phenyl]-](/img/structure/B14597329.png)

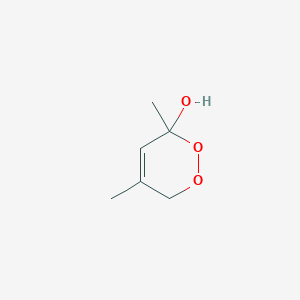
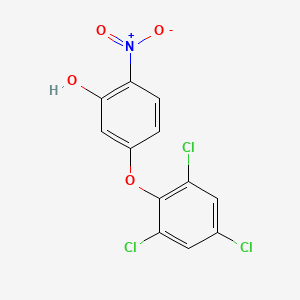

![Dimethyl [3-([1,1'-biphenyl]-2-yl)-2-oxopropyl]phosphonate](/img/structure/B14597379.png)
![2-{[Methyl(nitroso)carbamoyl]amino}ethyl methylcarbamate](/img/structure/B14597384.png)
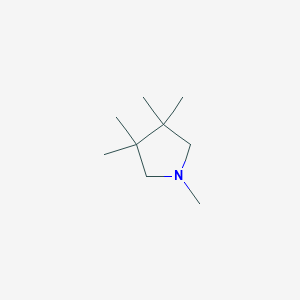
![1,4-Dioxaspiro[4.4]non-2-ene](/img/structure/B14597396.png)
![4-[(4-Propylanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14597404.png)

